

# Preclinical Profile of PROTAC AR Degrader-8: A Technical Guide

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Compound of Interest		
Compound Name:	PROTAC AR Degrader-8	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for **PROTAC AR Degrader-8**, also known as NP18. This novel proteolysis-targeting chimera is designed to induce the degradation of the androgen receptor (AR), a key driver in prostate cancer. This document summarizes its in vitro efficacy, mechanism of action, and preliminary in vivo data, offering a valuable resource for researchers in oncology and drug discovery.

# **Quantitative In Vitro Efficacy Data**

**PROTAC AR Degrader-8** has demonstrated potent and specific activity in degrading the androgen receptor and inhibiting the proliferation of prostate cancer cell lines. The key quantitative metrics are summarized in the tables below.

**Table 1: Androgen Receptor Degradation** 

Cell Line	Target Protein	DC50 (μM)	Dmax
22Rv1	AR-FL	0.018[1]	>90%
22Rv1	AR-V7	0.026[1]	>90%
LNCaP	AR-FL	0.14[1]	>90%

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.



**Table 2: Anti-proliferative Activity** 

Cell Line	IC50 (μM)
22Rv1	0.038[1]
LNCaP	1.11[1]

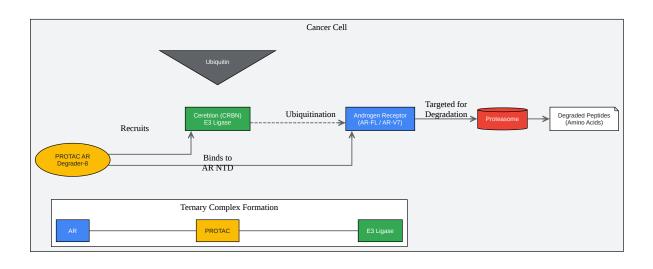
IC50: Half-maximal inhibitory concentration.

#### **Mechanism of Action**

**PROTAC AR Degrader-8** is a heterobifunctional molecule that simultaneously binds to the androgen receptor and an E3 ubiquitin ligase, specifically Cereblon (CRBN)[1]. This induced proximity triggers the ubiquitination of the AR protein, marking it for degradation by the proteasome. A key feature of this degrader is its ability to target the N-terminal domain (NTD) of the AR, enabling the degradation of both the full-length AR (AR-FL) and splice variants lacking the ligand-binding domain, such as AR-V7, which is a common mechanism of resistance to current anti-androgen therapies[1].

Beyond AR degradation, **PROTAC AR Degrader-8** has been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in prostate cancer cells[1].





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Mechanism of action for PROTAC AR Degrader-8.

### **In Vivo Efficacy**

Preclinical studies in animal models have demonstrated the anti-cancer efficacy of **PROTAC AR Degrader-8**. While detailed quantitative data from these studies are not yet fully published, the compound has shown significant activity in both mouse and zebrafish xenograft models of prostate cancer[1].

## **Experimental Protocols**

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of **PROTAC AR Degrader-8**.

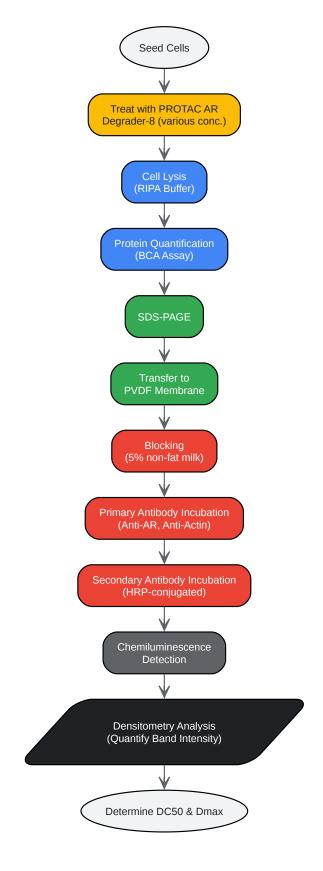


#### **Cell Culture**

- Cell Lines: 22Rv1 and LNCaP human prostate carcinoma cells were used.
- Culture Medium: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere of 5% CO2.

## **Western Blotting for AR Degradation**





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#### References

- 1. Discovery of a highly potent, N-terminal domain-targeting degrader of AR-FL/AR-V7 for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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